
VER-246608
Overview
Description
VER-246608 is a novel and selective ATP competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase. This compound has shown potential in disrupting Warburg metabolism and inducing context-dependent cytostasis in cancer cells .
Preparation Methods
The synthesis of VER-246608 involves a combination of NMR-based fragment screening and structure-guided medicinal chemistry to enhance compound potency and selectivity . Specific synthetic routes and reaction conditions are detailed in supplementary methods of related research articles . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
VER-246608 undergoes various chemical reactions, primarily involving its interaction with pyruvate dehydrogenase kinase. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase . The compound has shown to inhibit the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex, leading to increased activity of the complex . Common reagents and conditions used in these reactions include β-Chloro-L-alanine, 2-deoxyglucose, and 3-bromopyruvate . Major products formed from these reactions include reduced lactate production and glucose consumption .
Scientific Research Applications
Key Findings:
- Increased PDC Activity : Treatment with VER-246608 significantly increases PDC activity, which correlates with enhanced oxygen consumption rates in cancer cells.
- Reduced Glycolysis : The compound attenuates glycolytic activity, as evidenced by decreased lactate production and glucose consumption under glucose-depleted conditions.
- Condition-Selective Cytotoxicity : this compound demonstrates enhanced potency in nutrient-limited environments, suggesting its potential utility in targeting tumor microenvironments that are often hypoxic and nutrient-deprived .
Cancer Cell Metabolism
This compound has been shown to reverse the Warburg effect by promoting oxidative metabolism over glycolysis. This metabolic shift can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents like doxorubicin .
Combination Therapies
The compound's ability to potentiate the effects of other treatments makes it a candidate for combination therapies. For example, when used alongside doxorubicin, this compound enhances the cytotoxic effects on cancer cells, particularly under conditions of serum or glucose depletion .
Targeting Specific Cancer Types
Research indicates that this compound may be particularly effective against cancers with high levels of PDK expression. Cell lines such as PC-3 (prostate cancer) and SW-1088 (glioblastoma) show increased sensitivity to this inhibitor under nutrient-depleted conditions .
Data Table: Summary of Experimental Findings
Case Study 1: Prostate Cancer (PC-3 Cells)
In experiments with PC-3 cells, treatment with 20 μM this compound resulted in a 66% increase in oxygen consumption and significant reductions in lactate production. These findings highlight the compound's potential to alter metabolic pathways in cancer cells effectively .
Case Study 2: Glioblastoma (SW-1088 Cells)
SW-1088 cells demonstrated increased sensitivity to this compound when cultured in serum-depleted media. The results indicated a substantial reduction in cell growth, suggesting that this compound could be explored further as a therapeutic option for glioblastoma patients .
Mechanism of Action
VER-246608 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which regulates the activity of the pyruvate dehydrogenase complex through phosphorylation . By inhibiting this kinase, this compound increases the activity of the pyruvate dehydrogenase complex, leading to increased oxygen consumption and attenuated glycolytic activity . These effects are observed under glucose-depleted conditions and require almost complete ablation of the phosphorylation of the E1α subunit .
Comparison with Similar Compounds
VER-246608 is unique in its ability to selectively inhibit all isoforms of pyruvate dehydrogenase kinase with high potency . Similar compounds include dichloroacetate, a weak inhibitor of pyruvate dehydrogenase kinase, and Nov3r, a lipoamide site inhibitor . these compounds have shown sub-maximal inhibition of pyruvate dehydrogenase kinase activity and lack the cellular activity observed with this compound .
Biological Activity
VER-246608 is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase (PDK), a crucial enzyme involved in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by disrupting the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
Inhibition of PDK
This compound functions by inhibiting all isoforms of PDK, which leads to the activation of the pyruvate dehydrogenase complex (PDC). This activation results in increased oxidative phosphorylation and reduced glycolytic activity, particularly under nutrient-depleted conditions such as low glucose or serum levels. The compound has been shown to significantly increase PDC activity and oxygen consumption while attenuating lactate production in various cancer cell lines.
Condition-Selective Cytotoxicity
The biological effects of this compound are notably context-dependent. In standard culture conditions, it exhibits weak anti-proliferative effects; however, under conditions of serum or glucose depletion, its potency increases significantly. Studies indicate that the cytostatic effect correlates with reduced intracellular pyruvate levels and altered metabolic responses, including decreased deamination of L-alanine .
Key Studies and Results
- Increased PDC Activity : Treatment with this compound resulted in a significant increase in PDC activity in prostate cancer (PC-3) and leukemia (K562) cell lines. For instance, a 20 µM concentration led to a 66% increase in oxygen consumption rates in PC-3 cells .
- Glycolytic Suppression : In experiments with PC-3 cells, this compound reduced media L-lactate levels by 21% and 42% at concentrations of 9 µM and 27 µM respectively after one hour of treatment. This reduction was accompanied by decreased D-glucose consumption .
- Potentiation of Chemotherapeutics : The compound was found to enhance the efficacy of doxorubicin, a common chemotherapeutic agent, suggesting potential for combination therapies that exploit metabolic vulnerabilities in cancer cells .
Table: Summary of Biological Activity Data
Parameter | Control | This compound (20 µM) | Effect |
---|---|---|---|
Oxygen Consumption Rate | Baseline | Increased by 66% | Enhanced mitochondrial respiration |
L-Lactate Production | Baseline | Decreased by 42% | Reduced glycolytic activity |
D-Glucose Consumption | Baseline | Decreased | Impaired glucose utilization |
Cell Growth under Serum Depletion | Baseline | 70% reduction | Significant cytostatic effect |
Cancer Cell Lines
Multiple studies have evaluated the effects of this compound across different cancer cell lines:
- Prostate Cancer (PC-3) : Demonstrated significant increases in PDC activity and reductions in lactate production under glucose-depleted conditions.
- Leukemia (Jurkat Cells) : Similar metabolic shifts were observed, indicating broad applicability across various malignancies.
Combination Therapies
Research indicates that combining this compound with other agents targeting mitochondrial metabolism can yield synergistic effects. For instance, when combined with doxorubicin or other chemotherapeutics, enhanced cytotoxicity was observed under nutrient-depleted environments typical of tumor microenvironments .
Q & A
Basic Research Questions
Q. What experimental conditions are critical for assessing VER-246608's PDK inhibitory activity in cancer cell models?
- Methodological Answer : this compound's efficacy is context-dependent, requiring D-glucose-depleted conditions to observe significant increases in pyruvate dehydrogenase complex (PDC) activity and oxygen consumption. Standard cell culture media with high glucose may mask its effects, as glycolysis remains dominant. Researchers should pre-incubate cells in low-glucose media (e.g., 1 mM glucose) for 24–48 hours before treatment to unmask PDK inhibition . Dose-response curves (0.001–10 μM) and time-course assays (up to 24 hours) are recommended to capture dynamic changes in p(Ser²⁹³)E1α phosphorylation and downstream metabolic shifts .
Q. How does this compound's selectivity for PDK isoforms influence experimental design?
- Methodological Answer : this compound exhibits pan-isoform inhibition with IC50 values of 35 nM (PDK1), 40 nM (PDK3), 84 nM (PDK2), and 91 nM (PDK4). Researchers should profile isoform expression in their model systems (e.g., via Western blot or RNA sequencing) to interpret results. For example, PDK1/3-dominant cancers (e.g., glioblastoma) may show stronger responses. Co-treatment with isoform-specific siRNA or CRISPR knockout controls can isolate isoform-specific contributions .
Q. What assays are most reliable for quantifying this compound's metabolic effects?
- Methodological Answer : Key assays include:
- ELISA for p(Ser²⁹³)E1α : To directly measure PDK inhibition .
- Oxygen consumption rate (OCR) : Using Seahorse analyzers to confirm PDC activation .
- Lactate production : Assess glycolytic attenuation via colorimetric assays (e.g., Lactate-Glo™) .
- Cell viability assays : Use resazurin or ATP-based kits under low-glucose conditions to avoid confounding effects of media glucose on cytotoxicity .
Advanced Research Questions
Q. Under hypoxic versus normoxic conditions, how does this compound's efficacy vary, and what methodological adjustments are needed?
- Methodological Answer : Hypoxia (1% O₂) enhances this compound's cytostatic effects, as evidenced by lower EC50 values (e.g., 0.8 μM in hypoxia vs. 2.5 μM in normoxia in lung cancer models). Researchers should:
- Use hypoxia chambers or chemical mimetics (e.g., CoCl₂) to stabilize HIF-1α.
- Monitor HIF-1α levels via Western blot to confirm hypoxic induction.
- Pair with metabolic profiling (e.g., ¹³C-glucose tracing) to quantify shifts in glucose oxidation .
Q. How can researchers resolve contradictions in this compound's cytostatic effects across cancer cell lines?
- Methodological Answer : Discrepancies often arise from differences in:
- Basal PDK isoform expression : Prioritize cell lines with high PDK1/3 expression (e.g., HCT116, MDA-MB-231).
- Nutrient availability : Standardize media glucose levels and serum content (e.g., 10% FBS vs. serum-free).
- Genetic background : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate oncogene-driven metabolic dependencies. Cross-validate findings with in vivo models (e.g., xenografts) to confirm context-dependent efficacy .
Q. What strategies mitigate ATP competition in assays evaluating this compound's PDK inhibition?
- Methodological Answer : As an ATP-competitive inhibitor, this compound's activity is reduced at high intracellular ATP levels. To minimize interference:
- Use ATP-depleting agents (e.g., 2-deoxyglucose) in short-term assays.
- Conduct kinase assays with low ATP concentrations (≤1 μM) and include non-ATP-competitive controls (e.g., compound 9 or Pfz3) to distinguish mechanism-specific effects .
Q. How does this compound synergize with conventional chemotherapeutics, and what dosing regimens optimize combinatorial effects?
- Methodological Answer : this compound potentiates doxorubicin by reducing glycolytic ATP production, forcing reliance on oxidative phosphorylation. For synergy studies:
- Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices.
- Stagger treatments (e.g., pre-treatment with this compound for 24 hours before adding doxorubicin) to maximize metabolic priming .
Q. Data Analysis & Interpretation
Q. How should researchers analyze time-dependent changes in PDK activity post-VER-246608 treatment?
- Methodological Answer : Time-course data (e.g., p(Ser²⁹³)E1α suppression over 0–120 minutes) should be modeled using nonlinear regression (e.g., one-phase decay in GraphPad Prism). Calculate the half-maximal inhibitory time (IT50) and compare across isoforms or cell lines. Pair with live-cell imaging (e.g., pH-sensitive probes) to correlate PDK inhibition with real-time metabolic flux .
Q. What statistical approaches address variability in metabolic profiling datasets?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to identify clusters of metabolites altered by this compound. Normalize data to cell number or protein content, and apply false discovery rate (FDR) correction for high-throughput datasets (e.g., metabolomics or RNA-seq) .
Q. Experimental Validation
Q. What in vivo models are most appropriate for validating this compound's anti-tumor effects?
- Methodological Answer : Orthotopic or patient-derived xenograft (PDX) models with PDK-overexpressing tumors are preferred. Administer this compound intraperitoneally (10–25 mg/kg daily) and monitor tumor growth via caliper measurements or bioluminescence. Include ¹⁸F-FDG PET imaging to quantify in vivo glycolytic inhibition .
Properties
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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